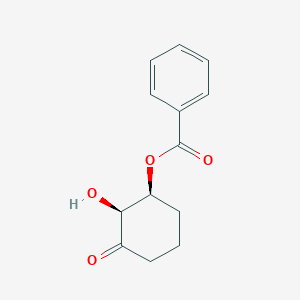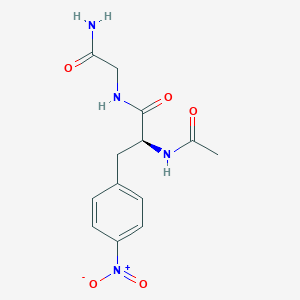![molecular formula C4H7N5O B14583732 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one CAS No. 61402-45-7](/img/structure/B14583732.png)
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and methylamino groups with a triazine ring-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1,2,4-triazine
- 5-amino-1,2,4-triazine
- 3-methylamino-1,2,4-triazine
Uniqueness
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
Propriétés
Numéro CAS |
61402-45-7 |
|---|---|
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-9(5)4-7-3(10)2-6-8-4/h2H,5H2,1H3,(H,7,8,10) |
Clé InChI |
VWTSXLFWDLFWFC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NN=CC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


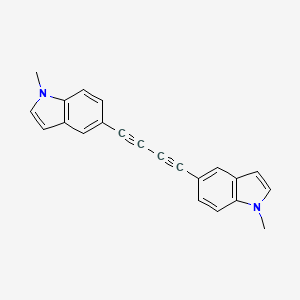
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

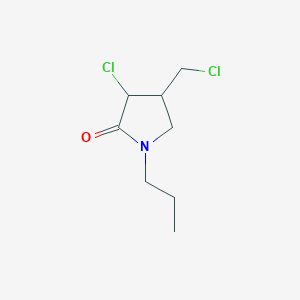
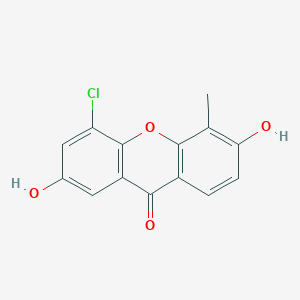
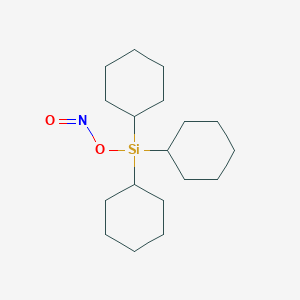
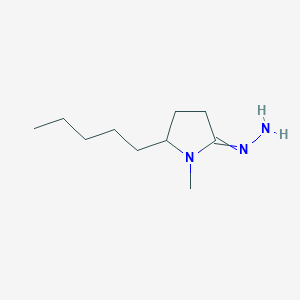
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
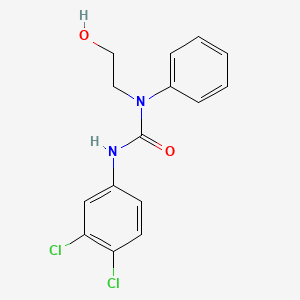
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
